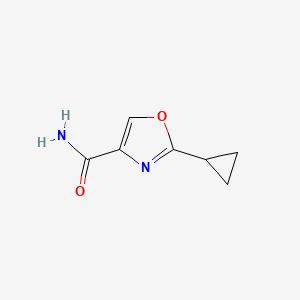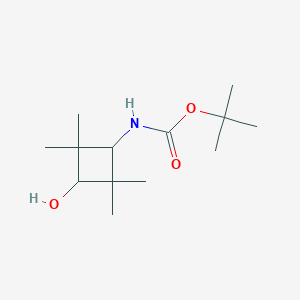![molecular formula C18H13FN6OS B2587814 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide CAS No. 863459-85-2](/img/structure/B2587814.png)
2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide” is a complex organic molecule that contains several functional groups and rings. It has a triazolopyrimidine core, which is a structure found in many biologically active compounds . The molecule also contains a fluorophenyl group, a thioether linkage, and a phenylacetamide moiety.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR spectroscopy and X-ray crystallography are often used to determine the structure of similar compounds .Scientific Research Applications
Potential Antimicrobial and Antitumor Agents
Antimicrobial Activity : Certain derivatives, including thiazolopyrimidines and triazolopyrimidines, have been synthesized and evaluated for their potential as antimicrobial agents. These compounds have shown promising activity against various bacteria and fungi, indicating their potential utility in combating microbial infections (E. R. El-Bendary, M. El-Sherbeny, F. Badria, 1998).
Antitumor Activity : The synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents have been described, with some derivatives promoting tubulin polymerization in vitro, offering a unique mechanism of tubulin inhibition. These compounds have demonstrated the ability to overcome resistance attributed to several multidrug resistance transporter proteins and have shown efficacy in inhibiting tumor growth in animal models (N. Zhang, S. Ayral-Kaloustian, et al., 2007).
Potential for Imaging and Diagnostic Applications
- Imaging Translocator Protein with PET : A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands for the translocator protein (18 kDa), with compounds designed for labeling with fluorine-18. This allows for in vivo imaging using positron emission tomography (PET), indicating potential applications in diagnostic imaging (F. Dollé, F. Hinnen, et al., 2008).
Novel Fluorophores for Imaging and Materials Science
- Blue Fluorophores Based on an 8-Azapurine Core : A convenient synthesis of 2-aryl-2,4-dihydro-5H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ones from arylazoacrylonitriles has been developed. These compounds exhibit absorption in the ultraviolet region and emit in the blue region, suggesting their potential applications as organic fluorophores in fluorescence imaging and materials science (Alexander K. Eltyshev, Polina O Suntsova, et al., 2018).
Mechanism of Action
Target of Action
Triazolopyrimidines have been found to interact with various targets, including enzymes like carbonic anhydrase and cholinesterase . Phenylacetamides, on the other hand, have been used in the design of drugs targeting a variety of proteins.
Mode of Action
The mode of action of these compounds can vary depending on the specific target. For instance, enzyme inhibitors often work by binding to the active site of the enzyme, preventing it from catalyzing its usual reactions .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Enzyme inhibitors, for example, could disrupt metabolic pathways or signaling cascades in which the target enzyme plays a role .
Pharmacokinetics
The ADME properties of a compound depend on its chemical structure. Factors such as solubility, stability, and the presence of functional groups that can undergo metabolic reactions can all influence a compound’s pharmacokinetics .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, an enzyme inhibitor could lead to the accumulation of a substrate or the depletion of a product in the cell .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability .
properties
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-12-6-8-14(9-7-12)25-17-16(23-24-25)18(21-11-20-17)27-10-15(26)22-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIBZCKDGZWRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzyl-3-[(4-bromopyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2587731.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2587737.png)
![2,2-Dimethyl-5-({[2-(naphthalen-2-yloxy)-5-(trifluoromethyl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione](/img/structure/B2587739.png)


![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2587742.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2587746.png)
![N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B2587748.png)

![4-{2-[(3-Fluorobenzyl)oxy]ethyl}-1-(4-methoxybenzoyl)piperidine](/img/structure/B2587750.png)

![Methyl 2-[2-(4-aminophenoxy)phenyl]acetate](/img/structure/B2587754.png)